molecular formula C15H16O2 B14654799 4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one CAS No. 40485-29-8

4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one

Katalognummer: B14654799
CAS-Nummer: 40485-29-8
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: CAWFPGCKNZOGFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one is an organic compound characterized by a cyclopentyl ring, a phenyl group, and a butynone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one typically involves the reaction of cyclopentanone with phenylacetylene under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives and benzoic acid.

    Reduction: Formation of cyclopentanol and phenylbutane derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
  • (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone

Uniqueness

4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

40485-29-8

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

4-(1-hydroxycyclopentyl)-1-phenylbut-2-yn-1-one

InChI

InChI=1S/C15H16O2/c16-14(13-7-2-1-3-8-13)9-6-12-15(17)10-4-5-11-15/h1-3,7-8,17H,4-5,10-12H2

InChI-Schlüssel

CAWFPGCKNZOGFF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CC#CC(=O)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.